molecular formula C14H20N2O9 B1147992 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucohydroximo-1,5-lactone CAS No. 132152-78-4

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucohydroximo-1,5-lactone

Cat. No. B1147992
M. Wt: 360.317
InChI Key:
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Description

Synthesis Analysis

The synthesis of derivatives starting from 2-acetamido-2-deoxy-D-glucose has been described in several studies. Liessem et al. (1993) detailed the synthesis of 2-acetamido-1,4-imino-1,2,4-trideoxy-D-galactitol, a compound similar to 2-acetamido-2-deoxy-D-gluco-hydroximo-1,4-lactone, highlighting the methods for obtaining competitive inhibitors of human lysosomal beta-hexosaminidase A (Liessem, Giannis, Sandhoff, & Nieger, 1993). Pravdic and Fletcher (1971) discussed the oxidation of 2-acetamido-2-deoxyaldoses leading to diastereoisomeric lactones, providing a foundation for understanding the chemical behavior and synthesis routes of related compounds (Pravdic & Fletcher, 1971).

Molecular Structure Analysis

The molecular structure of related derivatives has been extensively studied, revealing insights into the conformation and configuration of these compounds. Neuman et al. (1985) investigated the crystal structure of a similar disaccharide, which helps in understanding the structural aspects of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucohydroximo-1,5-lactone derivatives (Neuman, Becquart, Avenel, Gillier-Pandraud, & Sinaÿ, 1985).

Chemical Reactions and Properties

The chemical reactions and properties of 2-acetamido-2-deoxy derivatives have been a subject of research due to their significance in biochemical processes. Beer et al. (1990) prepared potential inhibitors of β-N-acetylglucosaminidases by synthesizing N-phenylcarbamate derived from 2-acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone, illustrating the chemical versatility and potential applications of these compounds (Beer, Maloisel, Rast, & Vasella, 1990).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystal structure, are crucial for their application in synthesis and formulation. The detailed physical properties are often derived from the synthesis and purification methods, as seen in the works by Pravdic and Fletcher (1971), where the oxidation processes yield crystalline lactones with specific physical characteristics (Pravdic & Fletcher, 1971).

Scientific Research Applications

Chemical Synthesis and Reactions

One of the primary applications of this compound is in the field of chemical synthesis, where it serves as a key intermediate in the preparation of various chemically and biologically significant molecules. The oxidation and subsequent reactions of this compound lead to the formation of different lactones and esters, illustrating its versatility in synthetic chemistry. For instance, the oxidation of partially substituted derivatives of this compound with methyl sulfoxide-acetic anhydride produces crystalline lactones in high yield, demonstrating its utility in synthesizing complex molecules from simpler ones (Pravdic & Fletcher, 1971).

Inhibition Studies

Another significant application is in the development of potential inhibitors for enzymes like β-N-acetylglucosaminidases. Derivatives of this compound have been prepared as potential inhibitors, showcasing its importance in medicinal chemistry and drug development. For example, N-phenylcarbamate derivatives derived from 2-acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone have been synthesized and are being studied as potential inhibitors of β-N-acetylglucosaminidases, highlighting its application in exploring new therapeutic agents (Beer et al., 1990).

Molecular Structure Analysis

The compound also plays a crucial role in the analysis and confirmation of molecular structures, particularly in carbohydrate chemistry. Through various chemical reactions, researchers can deduce the configuration and structural details of related molecules, aiding in the understanding of their chemical behavior and properties. For instance, the study of the acylation reactions and the structural confirmation of related lactones provides insights into the molecular architecture and reactivity of these compounds (Horton et al., 1989).

properties

IUPAC Name

[(2R,3S,4R,5R,6E)-5-acetamido-3,4-diacetyloxy-6-hydroxyiminooxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O9/c1-6(17)15-11-13(24-9(4)20)12(23-8(3)19)10(5-22-7(2)18)25-14(11)16-21/h10-13,21H,5H2,1-4H3,(H,15,17)/b16-14+/t10-,11-,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLGKFLFCWDLOA-RWMKSRPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1=NO)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]\1[C@H]([C@@H]([C@H](O/C1=N/O)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucohydroximo-1,5-lactone

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